molecular formula C10H8Cl2N2O B11870358 5,7-Dichloro-8-methoxyquinolin-3-amine CAS No. 648897-26-1

5,7-Dichloro-8-methoxyquinolin-3-amine

Cat. No.: B11870358
CAS No.: 648897-26-1
M. Wt: 243.09 g/mol
InChI Key: UROVTSATLRSUFI-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-methoxyquinolin-3-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-methoxyquinolin-3-amine typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with methoxyamine under specific conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as microwave irradiation may be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5,7-Dichloro-8-methoxyquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit certain pathways, resulting in its therapeutic effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxyquinoline
  • 5,7-Dibromo-8-methoxyquinoline
  • 5-Methoxyquinoline derivatives

Uniqueness

5,7-Dichloro-8-methoxyquinolin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

648897-26-1

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

5,7-dichloro-8-methoxyquinolin-3-amine

InChI

InChI=1S/C10H8Cl2N2O/c1-15-10-8(12)3-7(11)6-2-5(13)4-14-9(6)10/h2-4H,13H2,1H3

InChI Key

UROVTSATLRSUFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl

Origin of Product

United States

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